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Compound of Interest

Compound Name: 6-Deoxy-6-fluoro-D-galactose
CAS No.: 4536-07-6
Cat. No.: B1209764
Get Quote
. J

Executive Summary

6-Deoxy-6-fluoro-D-galactose (Cngcontent-ng-c2372798075="" _nghost-ng-c102404335=""
class="inline ng-star-inserted">

H
FO

; MW 182.15) is a monosaccharide analog where the hydroxyl group at the C6 position of D-
galactose is replaced by a fluorine atom. This substitution is bioisosteric yet electronically
distinct, altering the hydrogen-bonding capacity and lipophilicity of the primary alcohol arm
without significantly perturbing the pyranose ring conformation.

For researchers in drug development and glycobiology, 6-F-Gal serves two primary roles:

+ Metabolic Probe: It acts as a chain terminator or inhibitor for galactosyltransferases, as the
C6-F cannot act as a nucleophile for further glycosylation.

¢ Radiotracer Precursor: The
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F-labeled isotopologue is a PET imaging agent for studying galactose metabolism (e.g.,
GLUTS transport).

This guide details the structural validation workflow, emphasizing the discrimination of the C6-
regioisomer from other fluorinated congeners using spin-spin coupling constants.

Molecular Architecture & Physicochemical

Properties
The "Fluorine Effect" on Conformation

The substitution of the C6-hydroxyl (OH) with fluorine (F) introduces specific electronic
changes:

» Electronegativity: Fluorine (3.98) is more electronegative than Oxygen (3.44), pulling
electron density from C6.

« Bond Length: The C-F bond (1.35 A) is longer than C-H but shorter than C-O, creating a
compact modification that fits within many enzyme active sites.

e H-Bonding: Unlike OH, the C-F bond acts only as a weak hydrogen bond acceptor and
cannot function as a donor. This disrupts the "cooperative" H-bond networks typical of
carbohydrate crystals.

Crystallographic Conformation

X-ray diffraction studies confirm that 6-F-Gal retains the

chair conformation typical of D-galactose. The fluorine atom at C6 adopts a specific rotameric
orientation (typically gauche-trans or trans-gauche) to minimize steric clash with the axial C4-
hydroxyl group, a critical feature for enzyme recognition.

Key Structural Parameters:

Parameter Value Note

| Space Group | Orthorhombic (
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) | Common for chiral sugars | | Ring Pucker |

(D-form) | Stable chair conformation | | C6-F Bond Length | ~1.36 - 1.39 A | Typical for primary
alkyl fluorides | | Anomeric Effect |

VS

equilibrium | Mutarotates in solution (approx 30:70

)|
Spectroscopic Characterization Strategy

The most definitive method for validating 6-F-Gal is
F-NMR spectroscopy. Unlike

H-NMR, which suffers from severe signal overlap in the carbohydrate region (3.5-4.0 ppm),

F-NMR provides a clean, background-free window.

The F-NMR Signature (The "Triplet" Diagnostic)

To distinguish 6-F-Gal from 2-F, 3-F, or 4-F isomers, analysts must examine the multiplicity of
the fluorine signal.

e Logic: The fluorine at C6 is attached to a primary carbon (CH

F). It couples to two geminal protons (H6a, H6b) and one vicinal proton (H5).

o Predicted Pattern: A triplet of doublets (td) or a doublet of triplets (dt), depending on the
relative magnitude of

e Coupling Constants (

values):

o Geminal (
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): Large, typically 45-50 Hz.
o Vicinal (

): Smaller, typically 15-30 Hz, dependent on the H5-C5-C6-F dihedral angle (Karplus
relationship).

Diagnostic Rule: If the

F signal appears as a doublet with a large coupling (~50 Hz), it indicates a secondary fluoride
(C2, C3, or C4). If it appears as a triplet (or wide multiplet) with large couplings, it confirms the
C6 (primary) position.

Mass Spectrometry (MS) Fragmentation

In ESI-MS (Positive Mode), 6-F-Gal forms stable adducts (e.g.,
205).

o Neutral Loss: A characteristic fragmentation pathway is the loss of HF (20 Da), which is
distinct from the loss of H

O (18 Da) seen in non-fluorinated sugars.
 Differentiation: The parent ion will be +2 Da higher than native D-galactose (
180 vs 182).

Protocol: Analytical Validation Workflow

This protocol outlines the step-by-step process for validating a synthesized or purchased batch
of 6-F-Gal.

Phase 1: Purity & Identity (NMR)

e Solvent: Dissolve 5 mg of sample in 600

LD
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O.

o Experiment A (
F Uncoupled): Acquire a broadband
F spectrum.

o Acceptance Criteria: Single dominant peak around -230 ppm (varies by ref, typically -220
to -235 ppm).

e Experiment B (
F Coupled): Acquire without proton decoupling to observe splitting.
o Acceptance Criteria: Observation of the "Triplet" pattern (coupling to H6a/H6b).
o Experiment C (
H-
F HOESY): (Optional) Confirm spatial proximity if regiochemistry is ambiguous.
Phase 2: Stereochemical Verification
e Measurement: Measure
coupling in
H-NMR.
e Analysis:
o -anomer:
Hz (Equatorial-Axial).
o -anomer:
Hz (Axial-Axial).

 Validation: The sample should show both anomers if in mutarotational equilibrium.
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Phase 3: Diagrammatic Workflow
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Figure 1: Decision tree for the structural validation of 6-F-Gal, prioritizing

F-NMR multiplicity to rule out regioisomers.

Biological Application Logic

Understanding the structure is prerequisite to understanding its function. The C6-fluorine acts
as a "stealth" modification.

e Enzymatic Recognition: Galactosyltransferases (e.g.,

-1,4-GalT) recognize the axial C4-OH and the ring structure. 6-F-Gal binds to these enzymes

(

is often similar to Gal).

o Catalytic Dead-End: Once bound, the enzyme cannot transfer the sugar effectively, or if
transferred, the resulting glycan cannot be elongated at the C6 position (no nucleophilic OH).

e Metabolic Trapping: In PET studies, 6-[

F]F-Gal is transported by GLUTSs but is not metabolized via the standard Leloir pathway at
the same rate, leading to intracellular accumulation beneficial for imaging.

METABOLIC
BLOCK/SLOW

6-F-Gal-1-P GALT Enzyme

GLUT Transporter

Click to download full resolution via product page

Figure 2: Metabolic fate of 6-F-Gal. The fluorine substitution allows entry via GLUTs but alters
downstream processing by GalK and GALT enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Structural Analysis & Validation of 6-
Deoxy-6-fluoro-D-galactose]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209764/docs#technical-guide-structural-analysis-
validation-of-6-deoxy-6-fluoro-d-galactose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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